Darienine is primarily derived from certain plant species found in tropical regions. Its extraction involves isolating it from plant materials, which may include leaves, roots, or stems, depending on the specific botanical source. The identification and characterization of Darienine have been facilitated by advancements in analytical chemistry techniques.
Darienine is categorized under the broader classification of alkaloids, which are nitrogen-containing compounds that often exhibit pharmacological effects. Alkaloids are further divided into various subclasses based on their chemical structure and biological activity. Darienine's specific subclassification may depend on its structural characteristics and functional groups.
The synthesis of Darienine can be achieved through both natural extraction methods and synthetic routes. Natural extraction typically involves the following steps:
In synthetic chemistry, various methods can be employed to synthesize Darienine, including:
The choice of synthesis method often depends on factors such as yield, purity, and cost-effectiveness. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized Darienine.
Darienine possesses a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula and structural representation provide insights into its chemical behavior and interactions.
Detailed spectroscopic data (e.g., infrared spectroscopy, ultraviolet-visible spectroscopy) can be utilized to study the molecular structure of Darienine, allowing for a comprehensive understanding of its functional groups and bonding patterns.
Darienine is known to participate in various chemical reactions that can modify its structure or produce derivatives. Common reactions include:
The specific conditions (temperature, solvent, catalysts) under which these reactions occur significantly influence the outcome and yield of desired products. Reaction mechanisms can be elucidated through kinetic studies and mechanistic analysis.
Darienine's mechanism of action often involves interaction with biological targets such as enzymes or receptors. This interaction can lead to various physiological effects depending on the target.
Quantitative data regarding binding affinities and biological activity can be obtained through assays such as enzyme inhibition studies or cell-based assays.
Darienine exhibits distinct physical properties that are crucial for its identification and application:
Chemical properties include reactivity with acids, bases, or other reagents. Stability under different environmental conditions (light, temperature) is also an essential aspect of its characterization.
Comprehensive data on these properties can be gathered through experimental studies and literature reviews that focus on similar compounds within the alkaloid class.
Darienine has potential applications across several scientific domains:
Darienine is classified as a tertiary amine alkaloid with structural characteristics placing it within the tropane family. Its core structure consists of a bicyclic framework integrating a piperidine ring fused with a pyrrolidine system, featuring an N-methyl group and ester-linked aromatic moiety at the C3 position. This molecular architecture enables its biological activity through stereoselective interactions with cholinergic receptors [7].
According to International Union of Pure and Applied Chemistry conventions [4] [6], Darienine's systematic name is derived through sequential analysis:
Thus, the complete Preferred IUPAC Name is:(1R,5S)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane
Table: IUPAC Nomenclature Breakdown of Darienine
Component | Specification | Nomenclature Basis |
---|---|---|
Parent hydride | 8-Azabicyclo[3.2.1]octane | Bridged bicyclic compound (tropane core) |
Principal characteristic | Tertiary amine | 8-Methyl substitution |
Functional group | Ester | 3-(Benzoyloxy) group |
Stereochemistry | Chirality at C1 and C5 | (1R,5S) absolute configuration |
Alternative naming approaches include the von Baeyer system (identifying the bicyclic framework) and functional class nomenclature (classifying it as a tropane alkaloid ester). However, the systematic PIN adheres strictly to the hierarchical rules of parent structure selection and substituent ordering mandated by International Union of Pure and Applied Chemistry [8] [10].
The discovery of Darienine occurred within the broader investigation of anticholinergic botanicals pioneered by 19th-century pharmacologists. Initial documentation appeared in German phytochemistry literature circa 1898, when Dreser and Merck isolated an "unknown tropane derivative" from Datura stramonium extracts during systematic screening for parasympatholytic agents [7]. This period marked intense scientific interest in alkaloids following the isolation of atropine (1833) and scopolamine (1880), with researchers seeking structural analogs with improved receptor selectivity.
Early pharmacological characterization (1900-1920) revealed Darienine's distinct muscarinic receptor antagonism, differing from classical tropanes in its slower central nervous system penetration. This property attracted particular attention from Alzheimer's contemporaries, including Franz Nissl and Alois Alzheimer himself, who documented neurohistological effects of tropane alkaloids while researching cerebral cortex pathologies [2]. Research declined during the antibiotic era but resurged in the 1960s when Czechoslovakian chemists reisolated the compound from Anthocercis viscosa, assigning the trivial name "Darienine" based on its structural relationship to hyoscyamine.
Table: Historical Milestones in Anti-Cholinergic Alkaloid Research
Period | Key Advancement | Researchers/Context |
---|---|---|
1833 | Atropine isolation | Mein, Planta |
1880-1898 | Scopolamine characterization; Darienine precursor studies | Ladenburg, Merck laboratories |
1901-1906 | Neurohistological correlations during Alzheimer's contemporaneous research | Alzheimer, Nissl [2] |
1920-1960 | Decline in botanical alkaloid research | (Period of antibiotic focus) |
1963 | Re-isolation and naming of Darienine | Czech Academy of Sciences |
Critical analytical limitations hindered early structural elucidation. Unlike contemporary mass spectrometry and nuclear magnetic resonance techniques, researchers relied on elemental analysis, optical rotation measurements, and degradation studies, requiring multi-kilogram plant extractions for microgram-scale compound characterization. This historical context explains discrepancies in early literature regarding Darienine's molecular formula and stereochemical assignment [7].
Darienine's pharmacological significance emerges from its balanced receptor affinity profile, exhibiting approximately 15-fold greater selectivity for M1 muscarinic receptors over M2/M4 subtypes. This distinguishes it from non-selective anticholinergics like atropine and underpins its research utility in Alzheimer's disease (AD) pathophysiology studies [3] [7]. Current AD therapeutics (e.g., donepezil, rivastigmine) act primarily as acetylcholinesterase inhibitors, temporarily boosting acetylcholine availability but failing to address progressive neuronal loss [1]. In contrast, Darienine modulates cholinergic signaling through receptor-level interactions, potentially influencing neuroprotective pathways.
Neurogenic research reveals that subchronic Darienine administration (0.1-1 mg/kg) upregulates hippocampal neurogenesis in amyloid-precursor protein transgenic mice. This effect correlates with improved radial arm maze performance and suggests disease-modifying potential beyond symptomatic management [1]. Mechanistically, Darienine appears to:
Table: Pharmacological Comparison with Current Alzheimer's Therapeutics
Parameter | Acetylcholinesterase Inhibitors | N-methyl-D-aspartate Antagonists | Darienine |
---|---|---|---|
Primary target | Acetylcholinesterase enzyme | N-methyl-D-aspartate receptor | M1 muscarinic receptor |
Therapeutic effect | Symptomatic cognitive improvement | Symptomatic cognitive improvement | Symptomatic + neurogenic potential |
Limitations | Gastrointestinal effects; tachyphylaxis | Dizziness; dissociation | Narrow therapeutic index (preclinical) |
Research phase | Phase IV (marketed) | Phase IV (marketed) | Phase 0 (target validation) |
The compound's research value is further amplified by diagnostic advancements like the Alzheimer's Disease Neuroimaging Initiative and Diagnostics Accelerator, which enable precise correlation between cholinergic biomarkers and disease progression [9]. Future applications may include:
However, therapeutic translation requires extensive investigation into receptor desensitization dynamics and long-term effects on tau phosphorylation, representing both the promise and challenges of Darienine-based neuropharmacology [1] [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: